1-(4-Fluorobenzyl)piperazine

説明

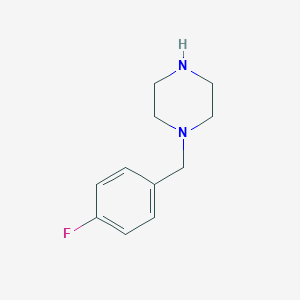

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSZCNKVJAVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355314 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70931-28-1 | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070931281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROBENZYL) PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99A94YLM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 1 4 Fluorobenzyl Piperazine and Its Derivatives

Established Synthetic Routes for 1-(4-Fluorobenzyl)piperazine

The most common and established method for synthesizing this compound is through the direct N-alkylation of piperazine (B1678402). This nucleophilic substitution reaction involves treating piperazine with 4-fluorobenzyl chloride.

Typically, the reaction is conducted in a suitable organic solvent, such as anhydrous acetonitrile, and heated to reflux. To favor the desired mono-substituted product and minimize the formation of the bis-alkylated byproduct, a slight molar excess of the alkylating agent, 4-fluorobenzyl chloride, is often used relative to piperazine. The presence of a base may be employed to neutralize the hydrochloric acid formed during the reaction. This straightforward approach provides a reliable and efficient pathway to the target compound, making it a foundational starting material for further derivatization.

Synthesis of Novel this compound Derivatives and Analogues

The this compound framework serves as a key building block for the creation of a wide array of novel derivatives with potential applications in various fields of chemical research. Synthetic chemists have developed numerous strategies to modify the core structure, primarily by functionalizing the second nitrogen atom of the piperazine ring.

For instance, a series of novel 1,4-disubstituted piperazine derivatives, including an N-(4-fluorobenzyl)piperazine analogue, were designed and synthesized as potential HIV-1 entry inhibitors. nih.gov In other work, researchers have synthesized novel derivatives by reacting this compound with S-substituted-3-nitro-1,3-butadienes in chloroform (B151607) at room temperature. bas.bgresearchgate.net Another approach involves the N-alkylation with different moieties; for example, 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine was prepared via N-alkylation using 4-fluorobenzyl bromide. acs.org A library of twenty-four derivatives was synthesized by coupling this compound with various benzoic acids or benzoyl chlorides, leading to the identification of potent tyrosinase inhibitors. unica.itnih.gov

Strategies for Functionalization of the Piperazine Ring

The functionalization of the piperazine ring, particularly at the unsubstituted secondary amine of this compound, is central to creating diverse chemical libraries.

N-Alkylation and N-Acylation: These are the most prevalent strategies.

Stepwise Alkylation: This common approach first introduces the 4-fluorobenzyl group, followed by the functionalization of the second nitrogen. An example is the hydroxyethylation using 2-chloroethanol (B45725) under basic conditions to yield 1-(4-fluorobenzyl)-4-(2-hydroxyethyl)piperazine.

Acylation: The reaction of this compound with various acylating agents, such as benzoyl chlorides, in the presence of a base like N,N-diisopropylethylamine, is a robust method to produce a range of amide derivatives. unica.it

Modern Synthetic Methods:

Microwave-Assisted Synthesis: To improve reaction times and yields, microwave irradiation has been employed as an alternative to conventional heating for the synthesis of new hybrid compounds derived from piperazine. researchgate.netresearchgate.net

Staudinger Reaction: Novel iminophosphorane derivatives have been synthesized starting from 1-(4-fluorophenyl) piperazine. The synthesis involves a reaction with chlorodiphenylphosphine, followed by treatment with alkyl azides in a Staudinger reaction. derpharmachemica.com

Advanced C-H Functionalization: While not yet widely reported specifically for this compound, general advanced strategies for piperazine functionalization include direct α-C–H lithiation and photoredox catalysis, which allow for the introduction of substituents at the carbon atoms of the piperazine ring itself, opening new avenues for structural diversity. beilstein-journals.org

Multicomponent Reactions Incorporating the 4-Fluorobenzyl Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical route to complex molecules from simple starting materials. nih.gov The piperazine scaffold is a valuable component in such reactions.

One example of a multicomponent reaction involving the piperazine ring is the Mannich reaction . This reaction, involving an amine (like a piperazine derivative), formaldehyde, and another compound with an active hydrogen, can be used to generate complex tertiary amines.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity. thieme-connect.com By designing bifunctional starting materials that incorporate the this compound moiety, it is possible to construct complex heterocyclic systems, such as tetrazolo-ketopiperazines, in a highly convergent manner. thieme-connect.com These strategies allow for the rapid assembly of drug-like scaffolds from readily available building blocks.

Characterization Techniques for Synthetic Products

The unambiguous identification and structural confirmation of newly synthesized this compound derivatives rely on a combination of modern analytical techniques.

Spectroscopic Analysis (NMR, MS, IR)

Spectroscopic methods are indispensable for the routine characterization of synthetic products. bas.bgunica.itijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure. In 1H NMR, characteristic signals for the aromatic protons of the fluorobenzyl group and the methylene (B1212753) protons of the piperazine ring are observed. Dynamic NMR studies have also been used to investigate the conformational behavior of some derivatives, which can exist as different conformers due to restricted rotation around amide bonds. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition, often through high-resolution mass spectrometry (HRMS). acs.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For example, the synthesis of an amide derivative from this compound would be confirmed by the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum. bas.bg

Below is a table with representative spectroscopic data for a synthesized derivative.

| Technique | Observed Data for [4-(1-(4-Fluorobenzyl)piperazin-1-yl]-4-(4-hexadecyl-sulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene (7a) | Reference |

| FT-IR (KBr, cm-1) | ν= 2924, 2853 (C-H), 1620, 1510 (C=C), 1530, 1279 (NO2) | bas.bg |

| MS [+ESI] | m/z (%) 652 (100) [M+H]+ | bas.bg |

| Microanalysis | Calculated for C31H47Cl3FN3O2S: C, 57.18; H, 7.28; N, 6.45%. Found: C, 57.20; H, 7.26; N, 6.46%. | bas.bg |

X-ray Crystallography for Structural Elucidation of Derivatives

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

For several derivatives of this compound, X-ray crystallography has been used to:

Determine the conformation of the piperazine ring, which typically adopts a chair conformation. smolecule.com

Analyze intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Provide structural insights into how a derivative binds to a biological target, as was done for a tyrosinase inhibitor, where the crystal structure revealed the 4-fluorobenzyl moiety stabilized by π-π interactions within the enzyme's active site. unica.it

Pharmacological Profile and Receptor Interactions of 1 4 Fluorobenzyl Piperazine

Modulation of Monoamine Neurotransmitter Systems

The interaction of 1-(4-Fluorobenzyl)piperazine and its related compounds with monoamine systems, including serotonin (B10506), dopamine (B1211576), and noradrenaline, is a key aspect of their pharmacological profile.

Serotonin (5-HT) Receptor Agonism and Related Effects

para-Fluorophenylpiperazine (pFPP), a structurally related compound, is known to primarily act as a 5-HT₁A receptor agonist. wikipedia.orgwikidoc.org It also displays some affinity for the 5-HT₂A and 5-HT₂C receptors. wikipedia.orgwikidoc.org Furthermore, pFPP has been demonstrated to inhibit the reuptake of serotonin. wikipedia.orgwikidoc.org The agonistic activity at 5-HT₁A receptors is considered the main contributor to its subjective effects. wikipedia.org Derivatives of 1-(4-fluorophenyl)piperazine (B120373) have been synthesized and evaluated for their affinity towards various serotonin receptor subtypes. For instance, N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide showed a high affinity for the 5-HT₂C receptor with a Kᵢ value of 0.8 nM. unisi.it Another derivative, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), has been noted for its interaction with monoamine transporters. nih.gov Research into novel multi-target ligands has identified indazole and piperazine (B1678402) derivatives that act as 5-HT₁A receptor agonists and 5-HT₂A receptor antagonists. tandfonline.com

Dopamine (DA) Level Modulation

The this compound scaffold is a component of molecules that interact with the dopamine transporter (DAT). For example, (+)-R,R-D-84, a derivative of 4-(2-benzhydryloxy-ethyl)-1-(4-fluorobenzyl)piperidine, is a potent dopamine transporter ligand. nih.gov Structure-activity relationship studies on N-benzylpiperidine analogues of GBR12909, a potent dopamine reuptake inhibitor, have explored the impact of various substitutions on DAT affinity. ebi.ac.ukresearchgate.net The compound 1-(2-bis(4-fluorophenyl)-[methoxy]ethyl)-4-(3-phenylpropyl) piperazine (GBR12909) has been shown to increase extracellular dopamine levels. researchgate.netphysiology.org Derivatives of 1-(4-fluorophenyl)piperazine have been investigated for their potential as dopamine receptor antagonists. Furthermore, novel ligands based on indazole and piperazine have been developed that exhibit antagonistic properties at dopamine D₂ receptors. tandfonline.com

Sigma (σ) Receptor Ligand Properties of this compound Derivatives

Derivatives of this compound have emerged as significant ligands for sigma (σ) receptors, which are implicated in a variety of cellular functions and neurological conditions.

σ₁ Receptor Affinity and Selectivity

A number of derivatives of this compound have been synthesized and found to possess high affinity and selectivity for the σ₁ receptor. For example, 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (Compound 10) demonstrated a low nanomolar affinity for the σ₁ receptor and high selectivity over the σ₂ receptor (52-fold) and the vesicular acetylcholine (B1216132) transporter (>2000-fold). nih.govsci-hub.seresearchgate.net This compound also showed low affinity for other receptors, including adenosine (B11128) A₂ₐ, adrenergic α₂, cannabinoid CB₁, dopamine D₁ and D₂ₗ, GABAₐ, NMDA, melatonin (B1676174) MT₁ and MT₂, and serotonin 5-HT₁ receptors. nih.govsci-hub.se The introduction of a small group at the para position of the benzyl (B1604629) group in related compounds maintained high affinity for σ₁ receptors (Kᵢ values of 1.21−15.8 nM) and subtype selectivity (Kᵢ(σ₂)/Kᵢ(σ₁) = 19−52). sci-hub.se Another derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15), exhibited a very high σ₁ receptor affinity (Kᵢ = 1.6 nM) and significant selectivity over the σ₂ receptor (Kᵢ σ₂/Kᵢ σ₁= 886). nih.gov

| Compound | σ₁ Receptor Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (10) | Low nanomolar | 52 | nih.govsci-hub.seresearchgate.net |

| para-substituted benzyl derivatives | 1.21 - 15.8 | 19 - 52 | sci-hub.se |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | 1.6 | 886 | nih.gov |

Interaction with Other Neurotransmitter Receptors (e.g., Adenosine A2A, Adrenergic α2, Cannabinoid CB1, GABA-A, NMDA, Melatonin MT1, MT2) for specific derivatives

The versatility of the this compound scaffold allows its derivatives to be investigated for activity across a wide spectrum of central nervous system targets beyond the primary monoaminergic systems. Research into specific derivatives has explored their interactions with various other neurotransmitter receptors, often with the goal of establishing selectivity for a primary target, such as the sigma-1 (σ₁) receptor.

A key study synthesized and evaluated a novel derivative, 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine , for its potential as a σ₁ receptor ligand. sci-hub.senih.gov As part of its characterization, the compound was screened against a panel of other receptors to determine its selectivity profile. The findings revealed that this specific derivative possessed a low nanomolar affinity for the σ₁ receptor while showing remarkably low affinity for a range of other important neurotransmitter receptors. sci-hub.senih.gov

The screening demonstrated that 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine has poor binding affinity for adenosine A2A, adrenergic α2, cannabinoid CB1, GABA-A, NMDA, and melatonin MT1 and MT2 receptors. sci-hub.senih.govdoi.org This high degree of selectivity is a critical attribute for a potential therapeutic agent or imaging tool, as it minimizes the likelihood of off-target effects that could lead to undesirable side effects. The binding assays, conducted at a concentration of 100 nM, showed minimal displacement of the respective radioligands for these receptors, indicating a lack of significant interaction. doi.org

While the aforementioned derivative showed minimal interaction, other research highlights how modifications to the piperazine structure can influence binding to these receptor families.

GABA-A Receptors: Studies on other piperazine derivatives have demonstrated direct interactions with the GABA-A receptor, the main inhibitory receptor in the brain. For instance, various fluorophenylpiperazines have been shown to act as antagonists at the human α1β2γ2 GABA-A receptor, concentration-dependently inhibiting the GABA-evoked ion current. nih.gov This suggests that while the specific tetrahydrofuran (B95107) derivative of this compound avoids the GABA-A receptor, the broader class of fluorophenylpiperazines can possess activity at this site. nih.gov

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is another critical target in the central nervous system. Research on antagonists for this receptor has involved piperazine-based structures. In a study of derivatives of (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD), a 4'-fluoro substitution on the biphenyl (B1667301) ring was found to selectively increase the antagonist's affinity for the NR2A subunit of the NMDA receptor. nih.gov This indicates that the 4-fluorophenyl moiety, a key component of this compound, can be a crucial element for modulating NMDA receptor affinity and selectivity. nih.gov

Cannabinoid CB1 Receptors: The cannabinoid system is another area of investigation for piperazine-containing compounds. A study of benzhydryl piperazine analogs identified compounds that act as inverse agonists at the CB1 receptor. nih.gov Although structurally distinct from benzylpiperazines, this research shows that the piperazine scaffold can be adapted to target cannabinoid receptors.

Adrenergic α2 Receptors: In the development of N-arylpiperazine derivatives, modifications are often designed to maintain affinity for α2-adrenergic receptors while reducing interactions with other monoaminergic receptors. tandfonline.com This highlights the recognized ability of the piperazine core to interact with adrenergic receptors, an interaction that was successfully minimized in the case of 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine. sci-hub.senih.gov

The research collectively underscores that while the this compound core is a versatile pharmacophore, its specific receptor interaction profile is highly dependent on the nature of the other substituents on the piperazine ring. The derivative 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine stands out for its high selectivity for the σ₁ receptor, with negligible affinity for the other receptors discussed. sci-hub.senih.gov

Research Findings on Receptor Interactions

The following table summarizes the binding affinity data for a key derivative of this compound at various neurotransmitter receptors, as determined by radioligand binding assays.

| Receptor Target | Derivative | Assay Concentration (nM) | Binding/Inhibition (%) | Source |

|---|---|---|---|---|

| Adenosine A2A | 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | 100 | 11 | doi.org |

| Adrenergic α2 | 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | 100 | -1 | doi.org |

| Cannabinoid CB1 | 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | 100 | -1 | doi.org |

| GABA-A | 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | 100 | -17 | doi.org |

| NMDA | 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | 100 | 1 | doi.org |

| Melatonin MT1 | 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | 100 | -12 | doi.org |

| Melatonin MT2 | 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | 100 | -1 | doi.org |

Enzymatic Modulation and Inhibitory Activities of 1 4 Fluorobenzyl Piperazine Derivatives

Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610). mdpi.comd-nb.info The overproduction of melanin can lead to various skin pigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics. mdpi.comunica.it Derivatives of 1-(4-fluorobenzyl)piperazine have emerged as a promising class of tyrosinase inhibitors. unica.itnih.govresearchgate.net The design of these inhibitors often involves the 4-fluorobenzylpiperazine moiety as a key pharmacophoric feature, which appears to be effective in interacting with the enzyme's active site. mdpi.comd-nb.info

Kinetic studies have been conducted to elucidate the mechanism by which this compound derivatives inhibit tyrosinase. Research has shown that several of the most potent derivatives in this class act as competitive inhibitors. d-nb.infounica.it This mode of inhibition suggests that the compounds bind directly to the active site of the enzyme, competing with the natural substrate, L-DOPA. unica.itnih.gov For instance, a highly active derivative, compound 25 (4-(4-fluorobenzyl)piperazin-1-ylmethanone), was identified as a competitive inhibitor. unica.it Similarly, compound 26 ([4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone) also demonstrated a competitive inhibition mechanism. d-nb.info Docking studies support these findings, indicating that the 4-fluorobenzyl group positions itself towards the copper ions within the catalytic site of tyrosinase. unica.it

The inhibitory potential of this compound derivatives has been extensively evaluated in vitro using tyrosinase from the mushroom Agaricus bisporus (AbTYR), a common model for preliminary screening. mdpi.comd-nb.infounica.it These studies have identified several compounds with significantly greater potency than the standard reference inhibitor, kojic acid. d-nb.infounica.it

For example, a library of twenty-four 4-(4-fluorobenzyl)piperazine derivatives was synthesized and tested, revealing compounds with IC₅₀ values in the nanomolar to low micromolar range. unica.it Compound 25 displayed an IC₅₀ value of 0.96 μM, making it approximately 20 times more potent than kojic acid (IC₅₀ = 17.76 μM). unica.itnih.gov Further optimization led to the discovery of even more potent inhibitors, such as compound 26 , which exhibited an IC₅₀ of 0.18 μM. d-nb.info

| Compound | Derivative Name | IC₅₀ (μM) vs. Agaricus bisporus Tyrosinase | Reference |

|---|---|---|---|

| Compound 13 | N-(2-((4-(4-fluorobenzyl)piperazin-1-yl)carbonyl)phenyl)acetamide | 0.48 | unica.it |

| Compound 25 | 4-(4-fluorobenzyl)piperazin-1-ylmethanone | 0.96 | unica.itnih.gov |

| Compound 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | 0.18 | d-nb.info |

| Kojic Acid | (Reference Compound) | 17.76 | d-nb.infounica.it |

Beyond in vitro enzyme assays, the efficacy of these compounds has been assessed in cellular models to confirm their anti-melanogenic properties. B16F10 melanoma cells are a standard model for studying melanogenesis. d-nb.infounica.it Promising inhibitor compound 25 was tested on these cells and demonstrated an ability to reduce melanin production without exhibiting significant cytotoxicity at the concentrations used. unica.itnih.gov Specifically, at a concentration of 10 μM, compound 25 inhibited cellular melanogenesis induced by α-MSH by 22.75 ± 0.48%. unica.it Similarly, compound 26 also showed a potent anti-melanogenic effect in B16F10 cells and was found to be non-cytotoxic. d-nb.info These findings underscore the potential of these derivatives as agents for treating hyperpigmentation. semanticscholar.org

In Vitro Efficacy in Model Systems (e.g., Agaricus bisporus Tyrosinase)

Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (B1216132) contributes to the cognitive decline seen in the disease. nih.govsci-hub.se Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy. sci-hub.sefabad.org.tr Research has explored derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine, a structure closely related to this compound, as potential AChE inhibitors. nih.gov

The development of AChE inhibitors aims to increase the levels of acetylcholine in the brain, thereby enhancing central cholinergic neurotransmission. nih.govsci-hub.se A series of novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized and showed good inhibitory activity against AChE when compared to the standard drug neostigmine. nih.gov This line of research suggests that the piperazine (B1678402) scaffold, particularly when substituted with fluorophenyl groups, can be effectively targeted for the development of agents to treat symptoms of Alzheimer's disease. nih.govscispace.com

Kinase Inhibition by Related Piperazine Structures

The piperazine ring is a privileged scaffold in medicinal chemistry and is a core component of many kinase inhibitors used in oncology. ontosight.ainih.gov Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. nih.govgoogle.com While research specifically on this compound as a kinase inhibitor is less common, numerous studies have demonstrated the efficacy of related piperazine derivatives against various kinases.

These derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), and epidermal growth factor receptor (EGFR), among others. nih.gov For example, a hybridization strategy combining benzofuran (B130515) and piperazine moieties led to the development of potent CDK2 inhibitors. nih.gov Another study describes piperazinylpyrimidine derivatives as effective protein kinase inhibitors for treating cellular proliferation disorders. google.com The adaptability of the piperazine core allows for the strategic design of molecules that can fit into the ATP-binding pocket of different kinases, highlighting the broad potential of this chemical class in drug discovery. ontosight.airesearchgate.netmdpi.com

Structure Activity Relationship Sar Studies Centered on the 1 4 Fluorobenzyl Piperazine Moiety

Design Principles for Modulating Biological Activity

The design of new molecules incorporating the 4-fluorobenzylpiperazine fragment often follows a fragment-assembly strategy and the principle of bioisosteric replacement. plos.org This involves combining different structural features and replacing parts of a molecule with other groups that have similar physical or chemical properties to enhance biological activity. plos.org The piperazine (B1678402) ring itself is a privileged structure in drug discovery due to its two nitrogen atoms, which can be modified to improve physicochemical properties like water solubility and bioavailability. nih.govtandfonline.com

Key design principles for modulating the biological activity of 1-(4-fluorobenzyl)piperazine derivatives include:

Modification of the Piperazine Ring: The nitrogen atoms of the piperazine core are key points for substitution. The N-1 nitrogen can be used to introduce hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen often acts as a basic amine. nih.gov

Substitution on the Benzyl (B1604629) Group: Altering the substituents on the phenyl ring of the benzyl moiety can significantly impact activity.

Introduction of Diverse Moieties: Coupling the this compound core with various chemical entities, such as acyl chlorides or carboxylic acids, allows for the exploration of a wide chemical space and the identification of novel inhibitors for specific biological targets. nih.gov

For instance, in the development of tyrosinase inhibitors, a library of compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment was designed and tested based on initial in silico studies. nih.govunica.it This led to the identification of potent inhibitors, demonstrating the effectiveness of a rational design approach. nih.govunica.it

Influence of Fluorine Substitution on Pharmacological Properties

The presence of a fluorine atom on the benzyl group, specifically at the para-position, exerts a significant influence on the pharmacological properties of the resulting compounds. The introduction of fluorine can enhance various aspects of a drug molecule's profile.

Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atom can strengthen π-π stacking interactions with aromatic residues in the active site of a target protein, leading to increased binding affinity. acs.org

Improved Pharmacokinetics: Fluorine substitution can increase lipophilicity, which may improve a compound's ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

Metabolic Stability: The carbon-fluorine bond is very stable, making it resistant to metabolic degradation. This can lead to a longer half-life and improved bioavailability of the drug.

For example, the introduction of fluorine substituents in arylpiperazine derivatives has been shown to enhance their affinity and selectivity for dopamine (B1211576) receptors, contributing to the development of improved antipsychotic agents. researchgate.net In the context of norfloxacin (B1679917) analogues, the fluorine atom was found to primarily affect the binding area within the target enzyme. nih.gov Furthermore, in some anti-inflammatory compounds, the presence of fluorine on the arylpiperazine pharmacophore enhanced the electron-withdrawing effect, which correlated with improved anti-inflammatory properties. mdpi.com

Impact of Substituents on the Piperazine Nitrogen and Benzyl Moiety

Modifications to both the piperazine nitrogen atoms and the benzyl moiety are critical for tuning the biological activity of this compound derivatives.

Substituents on the Piperazine Nitrogen:

The nature of the substituent on the second piperazine nitrogen (N-4) is a primary determinant of biological activity. scienceopen.com For example, in a series of compounds targeting serotonin (B10506) receptors, the type of substituent at the N-4 position of the piperazine ring was found to be the most critical factor influencing receptor affinity. scienceopen.com The introduction of different groups can modulate lipophilicity, metabolic stability, and receptor binding affinity. researchgate.net

Substituents on the Benzyl Moiety:

While the 4-fluoro substitution is a key feature, further modifications to the benzyl ring can also refine activity. The position of substituents on the phenyl ring can have a decisive effect on receptor affinity. For instance, in certain arylpiperazine derivatives, ortho or meta substitution on the phenyl ring was found to be crucial for affinity to 5-HT1A receptors. scienceopen.com

A study on tyrosinase inhibitors based on the this compound scaffold revealed that the introduction of various substituents on a benzoyl group attached to the piperazine nitrogen led to a range of inhibitory activities. This highlights the importance of exploring diverse chemical functionalities to optimize potency.

| Compound | Substituent on Benzoyl Group | IC50 (µM) |

| 25 | 4-nitro | 0.96 |

| 13 | 2-chloro | >50 |

| 17 | 2,4-dichloro | 1.83 |

| 22 | 2-nitro | 2.05 |

| Kojic Acid (Reference) | - | 17.76 |

| Data sourced from a study on tyrosinase inhibitors. The table shows the inhibitory concentration (IC50) of different derivatives against tyrosinase. unica.it |

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools in understanding the structure-activity relationships of this compound derivatives, providing insights that guide the design of more effective compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.gov For this compound derivatives, docking studies can elucidate how these compounds interact with the active site of a biological target. nih.govunica.it

For example, in the study of tyrosinase inhibitors, molecular docking suggested that the 4-fluorobenzyl moiety of a potent inhibitor is stabilized by π-π interactions with a histidine residue in the active site. unica.it Molecular dynamics (MD) simulations can further refine these models by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interactions. tandfonline.comnih.gov

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. acs.org For this compound derivatives, a pharmacophore model can be developed based on a set of active compounds. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. nih.gov The 4-fluorobenzylpiperazine moiety itself is often considered a key pharmacophoric feature in the design of new inhibitors for various targets. nih.gov

Therapeutic Potential and Preclinical Investigations of 1 4 Fluorobenzyl Piperazine and Its Derivatives

Applications in Neurological and Psychiatric Disorders

Piperazine (B1678402) derivatives have been extensively studied for their effects on the central nervous system. silae.it The core piperazine structure is a feature of many established and investigational drugs for psychiatric and neurological conditions, largely due to its favorable pharmacokinetic profile for CNS penetration and its ability to interact with key neurotransmitter receptors. researchgate.net

The piperazine moiety is a common substructure in many antidepressant medications. researchgate.netdrugpolicyfacts.org Research into piperazine derivatives has revealed their potential for producing antidepressant-like activities. nih.gov Compounds containing the piperazine skeleton have been investigated as potential treatments for major depressive disorder. For instance, 1-(4-Fluorophenyl)piperazine (B120373) (pFPP), a related compound, was initially investigated for its potential as an antidepressant. drugpolicyfacts.org

Further research has focused on more complex derivatives. Novel oxadiazole-piperazine derivatives have been synthesized and evaluated as potential monoamine oxidase (MAO) inhibitors, a well-established mechanism for antidepressant action. dergipark.org.tr In one study, a derivative featuring a nitro group on the phenyl ring (Compound 4e) demonstrated significant inhibitory activity against the MAO-A enzyme, with an IC50 value of 0.116 µM. dergipark.org.tr Another study on a novel melanocortin-4 (MC4) receptor antagonist, which includes a 4-fluorophenyl-piperazine fragment, showed it reduced immobility time in the forced swim test, indicating an antidepressant potential in rodent models. nih.gov

The interaction with serotonin (B10506) (5-HT) receptors is a key mechanism for many drugs targeting neurological and psychiatric disorders. silae.it Piperazine derivatives are known to interact with various serotonin receptor subtypes. Specifically, 1-(4-Fluorophenyl)piperazine (pFPP) has been found to act primarily as a 5-HT1A serotonin receptor agonist, with some lesser affinity for 5-HT2A and 5-HT2C receptors. wikidoc.org This agonism at the 5-HT1A receptor is believed to be the main driver of its subjective effects. wikidoc.org The fluorine atom on the phenyl group is thought to enhance receptor affinity and selectivity towards serotonin receptors.

In the search for new treatments for schizophrenia, a series of compounds based on indazole and piperazine scaffolds were developed. tandfonline.com Functional tests on selected compounds, including N-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide (compound 11), confirmed they act as 5-HT1A receptor agonists. tandfonline.com This specific receptor profile, combined with antagonism at D2 and 5-HT2A receptors, is considered beneficial for treating schizophrenia. tandfonline.com

Table 1: Receptor Binding Affinity and Functional Activity of a 1-(4-Fluorophenyl)piperazine Derivative This table presents the receptor binding affinity (Ki) and functional potency (EC50 or IC50) for a representative compound from a study on multi-target ligands for schizophrenia.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (% of control) |

| 11 | 5-HT1A | 14 | cAMP Inhibition (Agonist) | 12 | 100 |

| 11 | 5-HT2A | 114 | IP1 Accumulation (Antagonist) | 73 | 100 |

| 11 | D2 | 26 | cAMP Inhibition (Antagonist) | 14 | 100 |

| Data sourced from a study on indazole and piperazine scaffolds. tandfonline.com |

Potential Antidepressant Effects

Oncological Research and Anticancer Potential of Derivatives

The versatility of the piperazine scaffold has also been leveraged in the field of oncology. nih.gov Derivatives incorporating the 1-(4-fluorobenzyl)piperazine moiety have demonstrated significant potential as anticancer agents through various mechanisms of action. nih.govbiosynth.com

Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), and its overproduction can be associated with certain skin pathologies, including melanoma. unica.itnih.gov Therefore, inhibiting tyrosinase is a viable strategy for developing anti-melanogenic agents. unica.itmdpi.com A series of twenty-four derivatives bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment were designed and synthesized to act as tyrosinase inhibitors. unica.itnih.gov

Several of these compounds showed excellent inhibitory effects against tyrosinase from Agaricus bisporus (TyM). unica.itnih.gov Notably, one derivative, compound 25 , was found to be approximately 20 times more potent than the reference compound, kojic acid. unica.itnih.gov Kinetic and molecular docking studies revealed that this compound acts as a competitive inhibitor. unica.it Furthermore, compound 25 demonstrated anti-melanogenic effects in B16F10 melanoma cells without significant cytotoxicity. unica.itnih.gov

Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives This table displays the half-maximal inhibitory concentration (IC50) of select derivatives against mushroom tyrosinase (TyM), with Kojic Acid used as a reference compound.

| Compound | Substituent on Benzoyl Group | IC50 (µM) |

| 13 | 4-hydroxy | 1.12 |

| 17 | 2,4-dihydroxy | 1.21 |

| 22 | 4-amino | 1.34 |

| 25 | 2-amino-4-hydroxy | 0.96 |

| Kojic Acid | Reference Compound | 17.76 |

| Data sourced from research on novel tyrosinase inhibitors. unica.it |

Beyond tyrosinase inhibition, derivatives containing the fluorobenzylpiperazine structure have shown broader antiproliferative activity against various cancer cell lines. mdpi.comtandfonline.com The 4-fluorobenzyl and piperazine groups have been identified as crucial functional components for the anticancer activity of certain ursolic acid derivatives. nih.gov

In one study, novel vindoline-piperazine conjugates were synthesized and tested against the NCI60 panel of human tumor cell lines. mdpi.comnih.gov A derivative containing a 1-bis(4-fluorophenyl)methyl piperazine moiety (compound 25) was highly potent, showing over -60% growth rate on most tested cancer types, with particularly strong effects on colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Another study on new triarylpyrazole derivatives found that compounds with a fluorobenzyl piperazinyl moiety showed notable antiproliferative activity against the A375 melanoma cell line. tandfonline.com

Table 3: Antiproliferative Activity of a Vindoline-Piperazine Derivative This table shows the 50% growth inhibition (GI50) values for a potent vindoline (B23647) conjugate containing a 1-bis(4-fluorophenyl)methyl piperazine moiety against a selection of human cancer cell lines.

| Cancer Type | Cell Line | GI50 (µM) |

| Leukemia | K-562 | 1.58 |

| Non-Small Cell Lung | HOP-92 | 1.35 |

| Colon Cancer | HCT-116 | 1.48 |

| CNS Cancer | SF-539 | 1.40 |

| Melanoma | SK-MEL-5 | 1.56 |

| Ovarian Cancer | OVCAR-3 | 1.53 |

| Renal Cancer | A498 | 1.63 |

| Prostate Cancer | PC-3 | 1.76 |

| Breast Cancer | MCF7 | 1.64 |

| Data sourced from research on novel piperazine derivatives of vindoline. mdpi.comnih.gov |

Inhibition of Tyrosinase in Melanoma Cells

Development as Cholinesterase Inhibitors for Neurodegenerative Conditions

The cholinergic hypothesis of Alzheimer's disease (AD) suggests that a decline in central cholinergic neurotransmission contributes to the cognitive deficits seen in the condition. nih.govsigmaaldrich.com Consequently, inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy. nih.gov

Novel bioactive 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and screened for their ability to inhibit AChE. nih.govsigmaaldrich.com Several compounds in this class demonstrated good inhibitory activity against AChE when compared to the standard drug neostigmine. nih.gov In a separate study, a new series of phthalimide-based compounds were synthesized as potential AChE inhibitors. nih.gov Within this series, the derivative featuring a 4-fluorophenyl moiety (Compound 4b) was the most potent, with an IC50 value of 16.42 µM. nih.gov

Research has also explored the inhibition of butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism, which may play a role in later stages of AD. mdpi.com A series of piperazine derivatives were synthesized, with one compound (4n), which contained a 4-(trifluoromethyl)benzyl group, showing inhibitory activity against both AChE and BChE. mdpi.com

Inhibition of Aβ Aggregation

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a primary pathological hallmark of Alzheimer's disease (AD). nih.gov Consequently, the inhibition of this process is a key therapeutic strategy. The this compound moiety has been incorporated into various molecular scaffolds to develop potent Aβ aggregation inhibitors. sigmaaldrich.com

A series of harmine (B1663883) derivatives were synthesized, incorporating a benzyl (B1604629) piperazinyl fragment to enhance their therapeutic profile for AD. nih.gov Among these, compound 17d (9-allyl-1-methyl-9H-pyrido[3,4-b]indol-7-yl 5-(4-(4-fluorobenzyl)piperazin-1-yl)pentanoate) demonstrated significant inhibitory activity against self-induced Aβ₁₋₄₂ aggregation, with a half-maximal inhibitory concentration (IC₅₀) of 13.82 μM. nih.gov This potency was comparable to that of the natural antioxidant resveratrol (B1683913) (IC₅₀ = 11.51 μM). nih.gov Another derivative in the same series, compound 13 , also showed notable Aβ₁₋₄₂ aggregation inhibition with an IC₅₀ of 9.31 μM. nih.gov The inhibitory potency was evaluated using the Thioflavin-T (ThT) fluorescence assay. nih.gov

In another study, a series of 2-(4-(4-substituted piperazin-1-yl) benzylidene)-1H-indene-1,3(2H)-diones were designed as multifunctional anti-Alzheimer's agents. researchgate.net Two compounds from this series, 101 and 102 , which feature a substituted piperazine, showed excellent potency against Aβ aggregation, with maximum inhibition percentages of 82.2% (IC₅₀ = 9.2 µM) and 80.9% (IC₅₀ = 10.11 µM), respectively. researchgate.net Furthermore, research into multitarget-directed anti-AD agents identified 1-benzylamino-2-hydroxyalkyl derivatives as having a balanced profile of activities, including Aβ aggregation inhibition. acs.org While the specific 4-fluoro derivative was not the lead, the study highlighted the importance of the piperazine fragment in achieving potent inhibition. acs.org

These findings underscore the value of the this compound fragment in designing dual-function or multi-target ligands capable of interfering with the Aβ aggregation cascade, a critical process in AD pathogenesis. nih.govmdpi.com

Preclinical Evaluation in Cellular and Animal Models

The preclinical assessment of novel therapeutic agents involves rigorous testing in both cellular (in vitro) and animal (in vivo) models to establish preliminary efficacy and safety profiles. Derivatives of this compound have been subjected to such evaluations for various therapeutic applications.

In Vitro Cytotoxicity and Viability Assays

Assessing the cytotoxic potential of new chemical entities is a critical step in drug development. Several studies have evaluated the effects of this compound derivatives on the viability of various cell lines.

A study on novel vindoline-piperazine conjugates investigated the in vitro antiproliferative activity of 17 new compounds across 60 human tumor cell lines (NCI60 panel). nih.gov The series included derivatives synthesized using this compound. nih.gov Among the most potent agents were compounds 23 and 25 , which demonstrated significant growth inhibition (GI₅₀ < 2 μM) on nearly all tested cell lines, particularly those for colon, CNS, melanoma, renal, and breast cancers. nih.gov To assess selectivity, the cytotoxicity of promising conjugates was tested on non-tumor Chinese hamster ovary (CHO) cells using the CellTiter-Glo Luminescent Cell Viability Assay. nih.gov Compounds 20 , 23 , and 25 exhibited promising selectivity, with IC₅₀ values of 2.54 μM, 10.8 μM, and 6.64 μM, respectively, against CHO cells, suggesting a degree of selectivity for cancer cells over non-tumor cells. nih.gov

Another line of research focused on ursolic acid (UA) derivatives containing a piperazine moiety. nih.gov The 4-fluorobenzyl and piperazine groups were identified as crucial for the anticancer activity of these compounds. nih.govtandfonline.com One such derivative, compound 20 , was found to be highly effective, with IC₅₀ values of 2.6 µM against the HeLa (cervical cancer) cell line and 2.1 µM against the MKN45 (gastric cancer) cell line. nih.gov

The cytotoxicity of piperazine derivatives has also been explored in the context of neurotoxicity. An investigation into several recreationally used piperazine derivatives, including 1-(4-fluorophenyl)piperazine (pFPP), was conducted on neuronally differentiated mouse P19 embryonic carcinoma cells and human neuroblastoma SH-SY5Y cells. diva-portal.org Cell toxicity was estimated using multiple assays, including MTT reduction, lactate (B86563) dehydrogenase (LDH) release, and intracellular calcein (B42510) fluorescence. diva-portal.org While all tested piperazine derivatives showed some level of toxicity to P19 neurons, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was the most potent cytotoxic agent. diva-portal.org

The following table summarizes the in vitro cytotoxicity and viability data for various derivatives containing the this compound or a closely related fluorophenylpiperazine moiety.

| Compound | Cell Line(s) | Assay Type | Finding | Reference |

|---|---|---|---|---|

| Vindoline-piperazine conjugate (23) | CHO (non-tumor) | CellTiter-Glo | IC₅₀ = 10.8 μM | nih.gov |

| Vindoline-piperazine conjugate (25) | CHO (non-tumor) | CellTiter-Glo | IC₅₀ = 6.64 μM | nih.gov |

| Ursolic acid derivative (20) | HeLa, MKN45 | Not specified | IC₅₀ = 2.6 µM (HeLa), 2.1 µM (MKN45) | nih.gov |

| 1-(4-fluorophenyl)piperazine (pFPP) | P19 neurons, SH-SY5Y | MTT, LDH, Calcein-AM | Showed concentration-dependent cytotoxicity in P19 neurons. | diva-portal.orgdiva-portal.org |

| Harmine derivative (17d) | SH-SY5Y | MTT Assay | Showed exceptional neuroprotective effects against Aβ₁₋₄₂ induced toxicity. | nih.gov |

In Vivo Efficacy Studies (e.g., in animal models for psychostimulant use disorders)

Atypical dopamine (B1211576) transporter (DAT) inhibitors have emerged as a promising therapeutic strategy for psychostimulant use disorders (PSUD), as they can modulate dopamine levels without producing the reinforcing effects of abused stimulants like cocaine. nih.govnih.gov Derivatives incorporating a piperazine linker have been central to this research.

A series of modafinil (B37608) analogs were developed where a piperazine linker was introduced. annualreviews.org One such analog, JJC8-091 (1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol), was evaluated in rat models of psychostimulant reinforcement. nih.gov In these preclinical models, JJC8-091 proved effective at reducing the reinforcing effects of both cocaine and methamphetamine. nih.gov Crucially, the compound did not display psychostimulant-like behaviors on its own, a key characteristic of an atypical DAT inhibitor with low abuse potential. nih.gov

Another lead compound from an earlier series, JJC8-016 , also demonstrated a favorable profile in rodent models of cocaine abuse. annualreviews.org Pretreatment with JJC8-016 was shown to dose-dependently inhibit cocaine-induced locomotor activity, cocaine self-administration, and the reinstatement of cocaine-seeking behavior. annualreviews.org

While these compounds are not direct derivatives of this compound, they belong to a closely related class of (bis(4-fluorophenyl)methyl)sulfinyl-piperazines. nih.gov Their efficacy in animal models of PSUD highlights the therapeutic potential of this chemical scaffold and the importance of the piperazine ring in achieving the desired "atypical" pharmacological profile at the dopamine transporter. nih.govnih.gov These in vivo studies provide a strong rationale for the continued development of piperazine-based compounds as potential pharmacotherapies for treating addiction.

Advanced Research Methodologies for 1 4 Fluorobenzyl Piperazine

Analytical Chemistry Techniques for Identification and Quantification in Research Samples

The precise identification and quantification of 1-(4-Fluorobenzyl)piperazine in various samples are fundamental for research and forensic applications. caymanchem.comcaymanchem.com Analytical chemistry provides a robust toolkit for this purpose, with chromatographic and mass spectrometric methods being of primary importance. unodc.orgnih.gov

Chromatographic techniques are essential for separating this compound from complex mixtures, a common requirement in the analysis of forensic and biological samples. unodc.orghilarispublisher.com Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely available method for the identification of piperazine (B1678402) derivatives. unodc.orgrsc.org It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org A significant challenge in piperazine analysis is the separation of isomers, which may have nearly identical mass spectra. rsc.org For instance, a GC-MS method has been developed that successfully separates the isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenyl)piperazine (TFMPP), demonstrating the technique's utility for resolving structurally similar compounds. rsc.org

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is another cornerstone technique. researchgate.net LC-MS is particularly advantageous for its high sensitivity and the ability to analyze a broad range of compounds. hilarispublisher.com A rapid LC-MS method using multiple reaction monitoring (MRM) has been developed to detect and quantify various piperazine derivatives, including this compound (pFBP), in a single 15-minute run. researchgate.net This method provides high confidence in results through the use of stable isotopically labeled internal standards. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |

|---|---|---|---|---|

| This compound (pFBP) | 195.1 | 109.0 | 135.9 | 5.85 |

| N-benzylpiperazine (BZP) | 177.1 | 91.0 | 135.0 | 5.45 |

| 1-(3-chlorophenyl)piperazine (mCPP) | 197.1 | 155.0 | 132.0 | 6.40 |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 231.1 | 189.0 | 162.0 | 7.70 |

This interactive table presents LC-MS parameters for the detection of this compound and other related piperazine derivatives, based on data from a rapid detection method. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and unequivocal structural confirmation of compounds like this compound. sci-hub.sescispace.com This technique is particularly valuable in the context of novel psychoactive substances (NPS), where precise identification is crucial to distinguish between legal and illegal compounds, including regioisomers. nih.govscispace.comnih.gov

Techniques such as liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS) offer increased selectivity and provide detailed MS/MS spectral data for structural elucidation. nih.govscispace.com In the synthesis of novel piperazine-based σ1 receptor ligands, HRMS was used alongside NMR to characterize the final target compounds, ensuring their chemical purity was ≥95%. sci-hub.se The creation of extensive HRMS/MS spectral libraries is a key goal for forensic laboratories to facilitate the screening and confirmation of a large number of NPS. scispace.com

Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry)

Radiopharmaceutical Chemistry for In Vivo Imaging Applications

The core structure of this compound serves as a valuable scaffold in radiopharmaceutical chemistry for developing agents for in vivo imaging with Positron Emission Tomography (PET). acs.orgresearchgate.net This involves labeling the molecule with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F), due to its favorable decay characteristics. researchgate.netscite.ai

Researchers have designed and synthesized ¹⁸F-labeled derivatives of this compound to act as radiotracers for specific biological targets. For example, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine was developed as a novel radioligand for imaging σ₁ receptors in the brain. acs.orgnih.gov This radiotracer demonstrated high brain uptake, high specific binding to σ₁ receptors, and favorable kinetics in preclinical PET imaging studies in rats. acs.orgnih.gov Importantly, no radiometabolites of this tracer were observed to enter the brain, simplifying the interpretation of the imaging data. nih.gov

Another example is [¹⁸F]MEL054 , a fluorobenzyl piperazine-based agent designed for PET imaging of melanoma tumors. researchgate.net This tracer was prepared via a two-step automated radiosynthesis. researchgate.net The process involved producing 4-[¹⁸F]fluorobenzaldehyde, which was then coupled to the piperazine core through reductive alkylation. researchgate.net

| Radiotracer | Property | Value | Reference |

|---|---|---|---|

| [¹⁸F]MEL054 | Collected Radiochemical Yield (RCY) | 34 ± 9% (non-decay corrected) | researchgate.net |

| Radiochemical Purity | >99% | researchgate.net | |

| Total Synthesis Time | <105 minutes | researchgate.net | |

| 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | σ₁ Receptor Affinity (Ki) | Low nanomolar | acs.orgnih.gov |

| Selectivity over σ₂ Receptors | 52-fold | acs.orgnih.gov |

This interactive table summarizes the key radiochemical and pharmacological properties of two advanced radiotracers based on the this compound structure.

High-Throughput Screening Approaches for Derivative Discovery

High-throughput screening (HTS) is a modern drug discovery strategy that allows for the rapid testing of vast chemical libraries against specific biological targets. This methodology has been applied to identify novel derivatives of arylpiperazines, the class of compounds to which this compound belongs, for various therapeutic purposes. nih.govrsc.org

In one notable example, HTS was employed to search for new nonsteroidal androgen receptor (AR) antagonists. nih.gov The screening of the Yamanouchi chemical library led to the identification of a lead compound with an arylmorpholine structure. Subsequent optimization, which involved replacing the morpholine (B109124) with a piperazine ring and further structural modifications, resulted in a series of potent arylpiperazine derivatives. nih.gov This work demonstrates how HTS can serve as a starting point for rational drug design to discover new bioactive molecules. nih.gov

Similarly, HTS has been used to screen large compound libraries for agents with activity against parasitic diseases like Chagas disease. nih.govresearchgate.net A high-content imaging assay was used to screen the ReFRAME library, identifying several hit compounds, including some with structural motifs related to fluorobenzoyl-piperidine, highlighting the versatility of the piperazine scaffold in drug discovery. nih.govresearchgate.net

| Compound | Description | AR Antagonistic Activity (IC₅₀) |

|---|---|---|

| Bicalutamide (4) | Reference Compound | 0.89 µM |

| Lead Compound (5) | HTS Hit (Arylmorpholine) | 2.2 µM |

| YM-92088 (22) | Optimized Arylpiperazine Derivative | 0.47 µM |

This interactive table shows the progression from an initial HTS hit to a more potent derivative in the discovery of novel androgen receptor (AR) antagonists, based on data from a study on arylpiperazine derivatives. nih.gov

Future Directions and Research Gaps in 1 4 Fluorobenzyl Piperazine Research

Elucidation of Comprehensive Pharmacodynamic Profiles

A primary research gap is the incomplete understanding of the detailed pharmacodynamic profiles of 1-(4-fluorobenzyl)piperazine and its derivatives. While initial studies have identified interactions with several key biological targets, a more systematic and comprehensive approach is needed.

Current research indicates that derivatives of this compound may influence neurotransmitter systems, particularly the serotonin (B10506) and dopamine (B1211576) pathways. smolecule.com For instance, the related compound para-fluorophenylpiperazine (pFPP) acts as a 5-HT1A receptor agonist with some affinity for 5-HT2A and 5-HT2C receptors. wikipedia.orgwikidoc.org However, the precise binding affinities and functional activities (agonist, antagonist, or modulator) of this compound itself at a broad range of CNS receptors remain to be fully characterized. Future research should involve extensive receptor screening panels to identify all potential on-target and off-target interactions, which is crucial for predicting therapeutic efficacy and potential side effects.

Furthermore, derivatives have been designed for specific targets beyond neurotransmitter receptors, including σ1 receptors, the dopamine transporter (DAT), and acetylcholinesterase (AChE). nih.govnih.govnih.govacs.org A significant future direction is to elucidate the downstream signaling pathways modulated by these interactions. For example, for σ1 receptor ligands, understanding their impact on calcium signaling and protein folding is essential. For DAT ligands, assessing their influence on dopamine homeostasis in different brain regions is critical. nih.gov

Targeted Development of Highly Selective Therapeutic Agents

The this compound fragment has been incorporated into molecules with a range of therapeutic possibilities, including anticancer, anti-melanogenic, and antiviral agents. mdpi.comnih.govarabjchem.org A major challenge and future direction is the rational design of derivatives with high selectivity for specific therapeutic targets to maximize efficacy and minimize off-target effects.

Anticancer Agents: The piperazine (B1678402) moiety is a key functional group in many anticancer compounds. nih.govtandfonline.comunimi.it Derivatives of this compound have been used to develop poly(ADP-ribose) polymerase (PARP) inhibitors and vindoline (B23647) conjugates. mdpi.comvulcanchem.comscispace.comacs.org Future work should focus on optimizing these scaffolds to achieve greater selectivity for specific PARP enzymes or to target novel cancer-related pathways. Computational docking studies have shown promising binding profiles for some derivatives, which can guide further synthesis and development. vulcanchem.com

Tyrosinase Inhibitors: A library of compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment was designed to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov One compound, in particular, proved to be significantly more potent than the reference compound, kojic acid. nih.gov Future research should build on these structural insights to develop even more potent and selective inhibitors for treating skin hyperpigmentation disorders. nih.govresearchgate.net

Antiviral Agents: Piperazine derivatives carrying a 4-fluorobenzyl group have shown promising anti-HIV-1 activity. arabjchem.org The development of these compounds into clinically viable antiviral drugs requires extensive structure-activity relationship (SAR) studies to improve potency against viral-resistant strains and to understand their pharmacokinetic properties.

The table below summarizes some of the therapeutic targets that have been explored for agents containing the this compound core.

| Therapeutic Target | Disease Area | Example Derivative Class | Key Findings | Citations |

| Tyrosinase | Dermatology (Melanogenesis) | 4-(4-fluorobenzyl)piperazin-1-yl]-fragment bearing compounds | Identified inhibitors ~20-fold more potent than kojic acid. | nih.gov |

| Poly(ADP-ribose) polymerase (PARP) | Oncology | 4-benzyl-2H-phthalazin-1-ones | Developed potent, bioavailable PARP-1/2 inhibitors for BRCA-defective cancers. | vulcanchem.comscispace.comacs.orgresearchgate.net |

| Dopamine Transporter (DAT) | Substance Abuse (Cocaine) | Hydroxylated GBR 12909 analogues | S-enantiomers showed high affinity for DAT, suggesting potential for long-acting treatments. | nih.gov |

| Acetylcholinesterase (AChE) | Neurology (Alzheimer's) | 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives | Synthesized novel derivatives with AChE inhibitory activity. | nih.govsigmaaldrich.comresearchgate.net |

| HIV-1 Reverse Transcriptase | Virology (HIV/AIDS) | Substituted piperazine-1-yl-pyrimidine derivatives | Derivatives with 4-fluorobenzyl group exhibited potent anti-HIV-1 activity. | arabjchem.org |

| σ1 Receptors | Neurology (Neuroimaging) | [18F]Fluorobenzyl-piperazine analogues | Developed a radioligand for PET imaging of σ1 receptors in the brain. | nih.govacs.org |

Exploration of Novel Bioactive Derivatives and Their Mechanisms

While progress has been made, the chemical space around the this compound core is vast and underexplored. A significant future direction is the synthesis and screening of novel derivatives created by conjugating the core structure with other pharmacologically active scaffolds.

Researchers have already demonstrated the potential of this approach by creating hybrids with natural products like vindoline and chalcones, resulting in compounds with significant antitumor activity. nih.govtandfonline.commdpi.com The 4-fluorobenzyl and piperazine moieties were identified as crucial functional groups for the anticancer effects in some of these hybrids. nih.govtandfonline.com Future work should expand on this by exploring conjugation with a wider variety of natural products and other heterocyclic systems known for their biological activities.

A critical research gap is the mechanistic understanding of these novel derivatives. For many of the reported bioactive compounds, the precise molecular mechanism of action has not been fully elucidated. Future studies must move beyond simple screening and incorporate detailed mechanistic investigations, including:

Target Identification: Using techniques like affinity chromatography and proteomics to identify the specific protein targets of the most potent derivatives.

Pathway Analysis: Investigating how these compounds modulate cellular signaling pathways to exert their biological effects, such as inducing apoptosis or arresting the cell cycle in cancer cells.

Resistance Studies: For antimicrobial and anticancer derivatives, it is crucial to investigate potential mechanisms of resistance to guide the development of more robust therapeutic agents.

Translational Research for Clinical Development Considerations

A major gap in the research on this compound derivatives is the lack of translational studies to bridge the gap between promising laboratory findings and clinical applications. While many compounds have shown potent in vitro activity, very few have been evaluated in relevant animal models of disease.

Future research must prioritize in vivo efficacy studies. For example, anticancer derivatives with high in vitro cytotoxicity should be tested in xenograft models to assess their tumor-reducing capabilities. researchgate.net Similarly, neuroactive compounds should be evaluated in animal models of depression, anxiety, or neurodegenerative diseases to determine their behavioral effects.

A key area for development is in neuroimaging. A radiolabeled derivative, 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine , has been successfully developed as a PET radioligand for imaging σ1 receptors in the brains of rodents. nih.govacs.org This demonstrates the potential for developing derivatives as diagnostic tools. Future efforts could focus on creating radioligands for other identified targets, which would be invaluable for studying disease pathology and for use as companion diagnostics in clinical trials. The successful use of this tracer in a mouse model of Alzheimer's disease highlights the potential for these compounds in translational neuroscience. nih.gov

Advanced Spectroscopic and Structural Biology Studies

A fundamental gap in the current body of knowledge is the limited availability of high-resolution structural data for this compound and its most promising derivatives. While standard spectroscopic techniques like NMR and MS are used for characterization, more advanced methods are needed to understand the three-dimensional properties that govern biological activity. researchgate.net

Future research should focus on obtaining crystal structures of key derivatives, both alone and in complex with their biological targets. X-ray crystallography has been performed for a few related analogues, providing insights into their molecular conformation and intermolecular interactions. researchgate.netuomphysics.netnih.gov For example, the crystal structure of a tyrosinase inhibitor derived from this scaffold helped to decipher its mode of interaction, which was consistent with kinetic experiments. nih.gov Obtaining such structural data for other lead compounds is essential for structure-based drug design, allowing for the rational optimization of binding affinity and selectivity.

Computational studies, such as Density Functional Theory (DFT) investigations and molecular docking, have been used to predict stable conformations and binding modes. vulcanchem.comresearchgate.netdergipark.org.tr These in silico methods are powerful tools, but they need to be validated and refined with experimental structural data. A combined approach, using both experimental techniques (X-ray crystallography, cryo-EM) and advanced computational modeling, will be crucial for building accurate structure-activity relationship models and guiding the future development of therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 1-(4-Fluorobenzyl)piperazine and its derivatives?

The synthesis typically involves coupling reactions between this compound and benzoyl chlorides or benzoic acids under basic conditions. For example, derivatives are synthesized by reacting this compound with benzoyl chlorides in dichloromethane (DCM) and N,N-diisopropylethylamine (EDIPA) under microwave irradiation (50°C, 200 W, 10 min). Purification is achieved via crystallization with diethyl ether or flash chromatography using ethyl acetate/hexane gradients .

Q. How is compound purity validated during synthesis?

Purity is assessed using HPLC (>97% purity threshold), supported by ESI-MS and HRMS to confirm molecular weights. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is used to verify structural integrity, with cross-referencing of spectral data against computational predictions .

Q. What are the primary biological targets of this compound derivatives?

Key targets include tyrosine kinases (e.g., EGFR, Aurora A), tyrosinase (in melanogenesis), and enzymes like acetylcholinesterase. These derivatives also exhibit cytotoxicity against cancer cell lines and antimicrobial activity .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a combustible solid (WGK 2) and requires storage in a dry, cool environment. Personal protective equipment (gloves, goggles, respirator) is mandatory due to acute oral toxicity (Category 4) and respiratory system risks .

Advanced Research Questions

Q. How do substituent modifications on the benzoyl ring influence tyrosinase inhibition?

Ortho-substituents (e.g., nitro, trifluoromethyl) enhance inhibitory activity by forming halogen bonds and hydrophobic interactions with tyrosinase’s active site. For example, 2,4-dichloro and 2,4-dinitro derivatives achieve IC50 values of 0.79–0.96 µM, outperforming kojic acid (17.76 µM) .

Q. What computational methods are used to predict binding modes of kinase inhibitors?

Pharmacophore modeling (e.g., in silico grids) and molecular docking (AutoDock Vina) identify critical interactions, such as hydrogen bonding with catalytic residues (e.g., His263 in Aurora A) and π-π stacking with aromatic pockets. These models correlate with experimental IC50 values .

Q. How can contradictory activity data across biological assays be resolved?

Contradictions may arise from assay variability (e.g., substrate concentrations, pH). Standardization using internal controls (e.g., L-DOPA for tyrosinase assays) and orthogonal validation (e.g., kinetic studies, cellular uptake assays) are recommended. Cross-referencing with physicochemical parameters (logP, polar surface area) can explain permeability differences .

Q. What strategies optimize multi-target activity (e.g., dual kinase/tyrosinase inhibition)?

Fragment-based drug design leverages the 4-fluorobenzyl group’s versatility. Introducing polar groups (e.g., carboxyl, amine) enhances interactions with divergent active sites. For example, 4-aminophenyl derivatives show dual inhibition (IC50 = 3.81 µM for tyrosinase; 0.48 µM for Aurora A) .

Q. How do zinc-mediated nitroreduction protocols impact biological activity?

Reduction of nitro groups to amines (using Zn/HCl) increases hydrogen-bond donor capacity, improving affinity for enzymes like acetylcholinesterase. This modification shifts IC50 values from micromolar to nanomolar ranges in some derivatives .

Q. What are the limitations of current SAR studies for this compound class?

Limited data on off-target effects (e.g., hERG channel binding) and metabolic stability (CYP450 interactions) hinder clinical translation. Incorporating ADMET profiling (e.g., SwissADME) and in vivo pharmacokinetic studies is critical for advancing lead compounds .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (10 min vs. 24 h conventional) .

- Activity Validation : Pair enzymatic assays (e.g., mushroom tyrosinase) with cellular models (e.g., B16F10 melanoma cells) to confirm efficacy .

- Computational Workflow : Combine pharmacophore modeling (e.g., Schrödinger Phase) with MD simulations (AMBER) to refine binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。